molecular formula C22H17ClN2O B142868 Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- CAS No. 138349-55-0

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-

Cat. No. B142868
CAS RN: 138349-55-0
M. Wt: 360.8 g/mol
InChI Key: AULWBXLMKGMBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an indole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anticancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of using Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its potential for clinical use.

Synthesis Methods

The synthesis of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been achieved using different methods. One of the methods involves the reaction between 4-chloro-1H-indole-2-carboxylic acid and 3-methylbenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been studied for its potential application as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.

properties

CAS RN

138349-55-0

Product Name

Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

4-chloro-N-(3-methyl-1-phenylindol-2-yl)benzamide

InChI

InChI=1S/C22H17ClN2O/c1-15-19-9-5-6-10-20(19)25(18-7-3-2-4-8-18)21(15)24-22(26)16-11-13-17(23)14-12-16/h2-14H,1H3,(H,24,26)

InChI Key

AULWBXLMKGMBPQ-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Other CAS RN

138349-55-0

synonyms

4-chloro-N-(3-methyl-1-phenyl-indol-2-yl)benzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.